molecular formula C15H16O5S B4890230 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate

Cat. No. B4890230
M. Wt: 308.4 g/mol
InChI Key: FEQWAOROJLJCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Methanesulfonic acid 4-methyl-6-oxo-1,2,3,4,6,7,8,9-octahydrobenzo[c]chromene-3-yl ester and is commonly abbreviated as MBOC.

Mechanism of Action

The mechanism of action of MBOC is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. MBOC has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in inflammation and cancer cell growth. Additionally, MBOC has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
MBOC has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of oxidative stress. MBOC has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Additionally, MBOC has been found to induce apoptosis in cancer cells by activating various signaling pathways. MBOC has also been found to regulate oxidative stress by increasing the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

MBOC has several advantages for lab experiments, including its easy synthesis, low toxicity, and potential therapeutic applications. However, MBOC has some limitations, including its poor solubility in water and limited bioavailability.

Future Directions

Several future directions for MBOC research include further studies on its mechanism of action, optimization of its synthesis method, and its potential use in combination therapy. Additionally, further studies on the pharmacokinetics and pharmacodynamics of MBOC are needed to fully understand its potential therapeutic applications.

Synthesis Methods

MBOC can be synthesized using various methods, including the reaction of 4-methylcoumarin with cyclohexanone in the presence of a catalyst, followed by the reaction with methanesulfonyl chloride. Another method involves the reaction of 4-methylcoumarin with cyclohexanone in the presence of a base, followed by the reaction with methanesulfonic acid. Both methods result in the formation of MBOC as a white crystalline solid.

Scientific Research Applications

MBOC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that MBOC exhibits anti-inflammatory, antioxidant, and anticancer properties. MBOC has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5S/c1-9-13(20-21(2,17)18)8-7-11-10-5-3-4-6-12(10)15(16)19-14(9)11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQWAOROJLJCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate

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